6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is part of the imidazo[1,2-a]pyrazine family, known for its valuable heterocyclic structure, which is widely utilized in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with methoxyacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another valuable heterocyclic scaffold with similar applications in organic synthesis and pharmaceutical chemistry.
Imidazo[1,2-a]pyrimidine: Known for its use in medicinal chemistry and material science.
Uniqueness
6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific structural features, such as the methoxy group and the carboxylic acid moiety, which provide distinct reactivity and functionalization opportunities compared to other similar compounds .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-4-11-5(8(12)13)2-9-6(11)3-10-7/h2-4H,1H3,(H,12,13) |
InChI Key |
BAURFBUPNVNVPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=CN=C2C=N1)C(=O)O |
Origin of Product |
United States |
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